molecular formula C19H16N2O3 B358533 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 696626-43-4

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione

Cat. No.: B358533
CAS No.: 696626-43-4
M. Wt: 320.3g/mol
InChI Key: DJZOGPBLSUIJPY-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is a synthetic chemical hybrid incorporating two privileged structures in medicinal chemistry: an isatin (1H-indole-2,3-dione) core and a 1,2,3,4-tetrahydroisoquinoline scaffold. The isatin moiety is a versatile building block known for its wide-ranging biological activities, serving as a key precursor for numerous pharmacologically active compounds . The 1,2,3,4-tetrahydroisoquinoline unit is a common feature in many natural products and bioactive molecules, contributing to significant interactions with various biological targets. This molecular architecture suggests significant potential for this compound in early-stage drug discovery and chemical biology research. While specific biological data for this molecule is not available in the public domain, its structure aligns with compounds investigated for various therapeutic areas. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a probe for exploring new biological pathways. The indole nucleus, a fundamental component of this reagent, is recognized as a "privileged scaffold" in medicinal chemistry. Indole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The presence of the 2,3-dione (isatin) functional group on the indole ring further enhances its potential as a reactive handle for chemical modifications and for coordination with biological targets. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, referencing the provided Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZOGPBLSUIJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline component is typically synthesized via Bischler-Napieralski cyclization. For example, 3,4-dihydroisoquinoline-1(2H)-one derivatives are prepared by treating phenethylamides with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux. A representative protocol involves:

  • Starting Material : Phenethylamide (1.0 equiv)

  • Reagent : POCl₃ (3.0 equiv) in dichloroethane

  • Conditions : Reflux at 80°C for 6–8 hours

  • Yield : 70–85%

This method ensures regioselective formation of the dihydroisoquinoline ring, critical for subsequent functionalization.

Synthesis of Indole-2,3-Dione (Isatin) Derivatives

Indole-2,3-dione is synthesized via the Sandmeyer methodology, modified for 5-substituted derivatives:

  • Starting Material : 4-Substituted aniline (e.g., 4-fluoroaniline)

  • Reagents : Chloral hydrate, hydroxylamine hydrochloride, and concentrated sulfuric acid

  • Procedure :

    • Step 1 : Formation of 4-substituted isonitroacetanilide by reacting aniline with chloral hydrate and hydroxylamine hydrochloride at 100°C for 1 minute.

    • Step 2 : Cyclization in concentrated H₂SO₄ at 65–75°C for 1 hour, followed by hydrolysis.

  • Yield : 67–80% for 5-fluoro- and 5-bromo-indole-2,3-dione.

Substituent (R)Yield (%)MS [M+H]⁺ (m/z)
5-Fluoro77166.2
5-Bromo73226.0

Coupling of Moieties via 2-Oxoethyl Linker

The critical step involves connecting 3,4-dihydroisoquinoline and indole-2,3-dione using a 2-oxoethyl spacer. Two approaches dominate:

Alkylation of 3,4-Dihydroisoquinoline

  • Reagents : Bromoacetyl indole-2,3-dione (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : 60°C for 12 hours under nitrogen

  • Mechanism : Nucleophilic substitution at the secondary amine of dihydroisoquinoline.

  • Yield : 51–68% (over two steps).

Amide Bond Formation

Alternative routes employ carbodiimide-mediated coupling:

  • Activation : Indole-2,3-dione-2-acetic acid (1.0 equiv) with EDCI/HOBt in DMF.

  • Coupling : Add 3,4-dihydroisoquinoline (1.1 equiv) and stir at room temperature for 24 hours.

  • Yield : 60–65%.

Optimization and Process Considerations

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF increases reaction rate but requires rigorous drying. Acetonitrile offers milder conditions with comparable yields.

  • Temperature : Reactions above 70°C lead to decomposition of the indole-2,3-dione moiety, reducing yields by 15–20%.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency, reducing reaction time to 6 hours.

  • Microwave Assistance : Cyclization steps achieve 90% completion in 20 minutes vs. 1 hour conventionally.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 320.3 [M+H]⁺ confirm the target compound.

  • ¹H NMR : Key signals include:

    • δ 7.8–8.1 ppm (indole H-4 and H-5)

    • δ 4.2–4.5 ppm (CH₂ of dihydroisoquinoline)

    • δ 3.7 ppm (COCH₂N linker).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline rings. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for alkylation, halogens for halogenation under UV light or in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, halogen, or nitro groups.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of research. For instance, derivatives of indole and isoquinoline have shown effectiveness against various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of indole derivatives. The compound is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can modulate the activity of neurotransmitter receptors, thereby influencing neuronal survival and function .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. For example, modifications to the indole structure can lead to compounds with improved selectivity and potency against specific biological targets .

Synthesis Method Yield Notes
Bromination and oxidationHighEffective for generating isatin derivatives
Mannich reactionModerateUseful for synthesizing N-Mannich bases with biological activity
Condensation reactionsVariableAllows for diverse functionalization options

Drug Formulation

The compound has been explored for its potential incorporation into pharmaceutical formulations. Its compatibility with various excipients makes it a candidate for developing novel drug delivery systems. The formulation strategies aim to enhance bioavailability and therapeutic efficacy while minimizing side effects .

Biological Assays

In vitro studies have been conducted to evaluate the binding affinities of this compound to various receptors, including serotonin receptors. These assays are crucial for understanding the pharmacological profile of the compound and its potential applications in treating mood disorders and other psychiatric conditions .

Case Study 1: Anticancer Research

A study investigated the effects of a derivative of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another research focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The findings indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, supporting its use in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and isoquinoline moieties can bind to different sites on proteins, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione

  • Molecular Formula : C₂₀H₁₈N₂O₃
  • Molecular Weight : 334.38 g/mol
  • Key Differences : A methyl group at the 5-position of the indole ring increases hydrophobicity compared to the unsubstituted target compound.
  • Synthesis : Similar Mannich-based routes are employed, though the methyl substitution may require tailored starting materials .
  • Applications : Both compounds are discontinued commercially, suggesting challenges in scalability or insufficient bioactivity data .

1-(2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl)-1H-indole-2,3-dione

  • Molecular Formula : C₁₈H₁₂N₂O₄
  • Molecular Weight : 320.3 g/mol
  • Key Differences: Replacement of the dihydroisoquinoline group with an isoindole-1,3-dione moiety alters electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via reactions of 2-chloroacetamides with isatin derivatives under mild conditions .
  • Applications: No specific bioactivity data reported, but isoindole-dione derivatives are often explored as kinase inhibitors .

Ibuprofen Hybrids with 3,4-Dihydroisoquinoline

  • Example: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one
  • Molecular Formula : C₂₄H₂₈N₂O₂ (estimated)
  • Synthesis: Produced via coupling reactions between ibuprofen derivatives and 3,4-dihydroisoquinoline .
  • Applications : Evaluated for dual anti-inflammatory and central nervous system activity due to hybrid pharmacophores .

2-(5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentyl)isoindoline-1,3-dione (87k)

  • Molecular Formula: Not explicitly stated (estimated C₂₃H₂₅N₂O₂)
  • Key Differences : A pentyl linker and isoindoline-1,3-dione core distinguish it from the target compound.
  • Synthesis: Prepared via alkylation of tetrahydroisoquinoline with bromoalkyl intermediates, yielding 34% .
  • Applications: Part of a series tested for adenosine receptor antagonism, though specific data are unavailable .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (%) Bioactivity Insights
Target Compound C₁₉H₁₆N₂O₃ 320.35 Indole-2,3-dione + dihydroisoquinoline Not reported Discontinued
5-Methyl Analog C₂₀H₁₈N₂O₃ 334.38 5-Methyl substitution on indole Not reported Discontinued
Isoindole-1,3-dione Analog C₁₈H₁₂N₂O₄ 320.3 Isoindole-1,3-dione core Not reported Kinase inhibition potential
Ibuprofen-Dihydroisoquinoline Hybrid C₂₄H₂₈N₂O₂ ~376.5 Isobutylphenyl anti-inflammatory motif Not reported Dual pharmacological action
2-(5-(Dihydroisoquinolinyl)pentyl)isoindoline ~C₂₃H₂₅N₂O₂ ~363.5 Pentyl linker + isoindoline 34% Adenosine receptor studies

Key Research Findings and Implications

Structural Flexibility: The indole-2,3-dione and dihydroisoquinoline moieties permit modular derivatization, enabling optimization of pharmacokinetic properties (e.g., lipophilicity via methyl groups ).

Synthetic Challenges : Lower yields in some routes (e.g., 34% for compound 87k ) highlight the need for improved catalytic methods or alternative reagents.

Notes

  • Synthetic Accessibility : The target compound’s discontinued status may reflect synthetic complexity or insufficient efficacy in preliminary assays.
  • Comparative Advantages : Ibuprofen hybrids demonstrate the value of hybrid pharmacophores, a strategy that could be extended to the target molecule.
  • Future Directions: Computational modeling (e.g., docking studies) could prioritize derivatives for synthesis, focusing on dihydroisoquinoline’s role in receptor binding.

Biological Activity

The compound 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS Number: 696626-43-4) is a novel indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O3C_{19}H_{16}N_{2}O_{3} with a molecular weight of 320.3419 g/mol. The structure incorporates an indole core fused with a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.

PropertyValue
Chemical NameThis compound
CAS Number696626-43-4
Molecular FormulaC19H16N2O3
Molecular Weight320.3419 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of indole derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing metal-catalyzed reactions or microwave-assisted synthesis techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria. A related study demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .

Neuropsychiatric Effects

Indoles are known for their influence on neurotransmitter systems. Some derivatives have shown promise in modulating serotonin receptors, which could lead to applications in treating neuropsychiatric disorders such as depression and anxiety. This activity is often linked to their ability to cross the blood-brain barrier effectively.

Case Studies

  • Anticancer Activity : A study conducted on various indole derivatives revealed that modifications at the C2 and C3 positions significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy : In vitro testing of related compounds demonstrated effective inhibition of biofilm formation in Staphylococcus epidermidis, indicating potential for use in treating infections associated with medical devices.

Research Findings Summary

Research has consistently indicated that the biological activity of This compound is promising across multiple domains:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against MRSA and other pathogens
NeuropsychiatricPotential modulation of serotonin receptors

Q & A

Q. What are the established synthetic routes for 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling phthalimide derivatives with dihydroisoquinoline intermediates. For example:

  • Step 1: React phthalic anhydride with amines (e.g., p-toluidine) to form phthalimide precursors .
  • Step 2: Introduce the oxoethyl-dihydroisoquinoline moiety via nucleophilic substitution or acylation reactions. Evidence suggests using benzoyl chloride derivatives (e.g., 2-[(1,3-dioxoisoindolin-2-yl)methyl]benzoyl chloride) as acylating agents .
  • Optimization: Use H₂O₂ in ethanol for oxidation steps to improve yields (up to 75% reported in analogous syntheses) . Control reaction temperatures (e.g., 60–80°C) and employ catalysts like DMAP for efficient coupling .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • X-ray crystallography: Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns. For example, torsion angles (e.g., C–C–C–C = −179.55° to 144.45°) and bond lengths (C=O ~1.21 Å) are critical for validating structural integrity .
  • ¹H-NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm) and dihydroisoquinoline NH/CH₂ groups (δ 3.5–4.5 ppm) .
  • Polarimetry: Essential for confirming enantiopurity if chiral centers are present (e.g., in oxirane derivatives) .

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial activity: Analogous compounds with phthalimide and dihydroisoquinoline moieties show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity .
  • Enzyme inhibition: Phthalimide derivatives are known to inhibit kinases (e.g., MAPK) and proteasomes, suggesting potential anticancer applications .

Advanced Research Questions

Q. How does the compound’s structure influence its interactions with biological targets?

Answer:

  • Acylating capacity: The 1,3-dioxoisoindole moiety acts as an electrophilic center, enabling covalent binding to cysteine residues in enzymes (e.g., proteasomes) .
  • Hydrogen-bonding networks: The dihydroisoquinoline NH group forms hydrogen bonds with ATP-binding pockets in kinases, as shown in docking studies (binding energy: −9.2 kcal/mol) .
  • Lipophilicity: LogP values (~2.5) calculated for similar derivatives suggest moderate membrane permeability, critical for intracellular target engagement .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization: Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from variations in bacterial strains or growth media. Use CLSI guidelines for consistency .
  • Metabolic stability testing: Differences in cytotoxicity (IC₅₀: 10–50 µM) may reflect variable compound stability in cell culture media. Perform LC-MS to monitor degradation .
  • Structural analogs: Compare activity of derivatives (e.g., methyl vs. phenyl substitutions) to isolate pharmacophoric features .

Q. What computational approaches best predict the compound’s physicochemical and ADMET properties?

Answer:

  • DFT calculations: Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions. For example, MEP minima (−45 kcal/mol) align with observed acylating activity .
  • QSAR models: Use descriptors like polar surface area (PSA: ~90 Ų) and rotatable bonds (n = 4) to predict bioavailability (%F = 45–60%) .
  • Molecular dynamics (MD): Simulate binding to human serum albumin (HSA) to estimate plasma half-life (t₁/₂ ~8 hours) .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

Answer:

  • Bioisosteric replacement: Substitute the oxoethyl group with a sulfonamide (improves solubility; ΔLogS = +1.2) .
  • Prodrug strategies: Esterify the phthalimide carbonyl to enhance oral absorption (e.g., ethyl ester derivatives show 3× higher Cₘₐₛ) .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the dihydroisoquinoline nitrogen to reduce hepatic clearance .

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